Cas no 113299-40-4 ((R)-Bicalutamide)

(R)-Bicalutamideは非ステロイド性抗アンドロゲン剤であり、前立腺がん治療において重要な役割を果たします。この化合物はアンドロゲン受容体に対する高い選択的親和性を示し、テストステロンやジヒドロテストステロンの作用を効果的に阻害します。(R)-エナンチオマーは(S)-エナンチオマーに比べて生物学的活性が著しく高く、より優れた薬理効果を発揮します。その代謝安定性と長い血中半減期により、1日1回の投与で十分な治療効果が得られます。また、従来の抗アンドロゲン剤と比較して、肝毒性や他の重篤な副作用のリスクが低減されている点が特徴です。

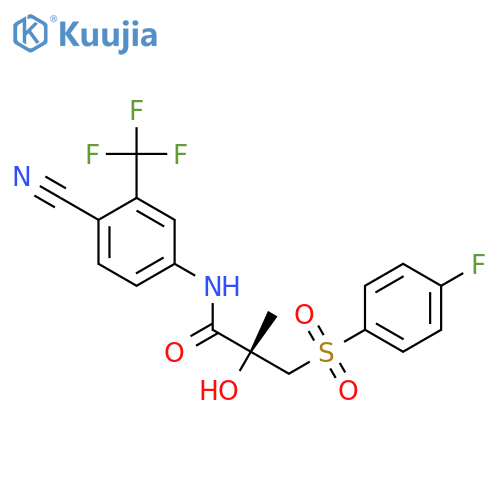

(R)-Bicalutamide structure

商品名:(R)-Bicalutamide

(R)-Bicalutamide 化学的及び物理的性質

名前と識別子

-

- (R)-Bicalutamide

- (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

- R-Bicalutamide

- ICI-187555

- (R)-Casodex

- R-BICALUTIMIDE

- (R)-(-)-BICALUTAMIDE

- BicalutaMide R-IsoMer

- Bicalutamide impurity A

- N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-3-[(4-Flurophenyl)Thio]-2-Hydroxy-2-Methyl-Propanamide

- (R)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanamide

- (2R)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanamide

- J-002937

- NCGC00167487-02

- Propanamide, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methyl-, (2R)-

- (R)-(-)Bicalutamide

- Q63390492

- MLS006011750

- 1z95

- BDBM18678

- (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide

- BCP21466

- (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide

- HMS3604I05

- Bicalutamide, (R)-

- 113299-40-4

- AZD-1907

- Bicalutamide, (-)-

- 122544-02-9

- DTXSID501016794

- NCGC00167487-15

- CS-0027716

- CHEMBL63560

- C18H14F4N2O4S

- SCHEMBL3612

- UNII-Z9DL98I0AF

- DB02932

- (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorobenzene)sulfonyl]-2-hydroxy-2-methylpropanamide

- (-)-Bicalutamide

- CHEBI:3090

- MS-27639

- LKJPYSCBVHEWIU-KRWDZBQOSA-N

- (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide

- AKOS005563832

- CHEBI:39589

- Z9DL98I0AF

- MLS006010059

- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)- 2-hydroxy-2-methylpropionamide

- SMR002246884

- Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-, (2R)-; Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-, (R)-; (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide; (R)-Bicalutamide; (R)-Casodex

- NCGC00167487-01

- HY-108250

- NCGC00167487-12

- STK631358

- 618-534-3

- DTXCID702678

- (2R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide

- (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide;(R)-Casodex

- FB18582

-

- MDL: MFCD00870866

- インチ: 1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1

- InChIKey: LKJPYSCBVHEWIU-KRWDZBQOSA-N

- ほほえんだ: C[C@](C(NC1=CC(C(F)(F)F)=C(C#N)C=C1)=O)(O)CS(=O)(C2=CC=C(F)C=C2)=O

計算された属性

- せいみつぶんしりょう: 430.06100

- どういたいしつりょう: 430.061

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 750

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116A^2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: 灰白色結晶固体

- 密度みつど: 1.52 g/cm3

- ゆうかいてん: 178-181°C

- ふってん: 650.3ºC at 760 mmHg

- フラッシュポイント: 650.3 °C at 760 mmHg

- 屈折率: 1.577

- PSA: 115.64000

- LogP: 4.03338

(R)-Bicalutamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | FB18582-5 mg |

(R)-Bicalutamide |

113299-40-4 | 5mg |

$82.60 | 2023-01-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B275967-1g |

(R)-Bicalutamide |

113299-40-4 | ≥98% | 1g |

¥6922.90 | 2023-09-04 | |

| TRC | B382005-50mg |

(R)-Bicalutamide |

113299-40-4 | 50mg |

$ 198.00 | 2023-04-18 | ||

| Biosynth | FB18582-50 mg |

(R)-Bicalutamide |

113299-40-4 | 50mg |

$381.00 | 2023-01-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-219746-5 mg |

(R)-Bicalutamide, |

113299-40-4 | 5mg |

¥2,332.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-219746-5mg |

(R)-Bicalutamide, |

113299-40-4 | 5mg |

¥2332.00 | 2023-09-05 | ||

| Aaron | AR007A4Z-50mg |

(R)-Bicalutamide |

113299-40-4 | 99% | 50mg |

$816.00 | 2025-01-23 | |

| Ambeed | A478291-10mg |

(R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide |

113299-40-4 | 98% | 10mg |

$113.0 | 2025-03-01 | |

| A2B Chem LLC | AD38631-50mg |

(R)-Bicalutamide |

113299-40-4 | 95% | 50mg |

$371.00 | 2024-04-20 | |

| A2B Chem LLC | AD38631-5mg |

(R)-Bicalutamide |

113299-40-4 | 95% | 5mg |

$63.00 | 2024-04-20 |

(R)-Bicalutamide サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:113299-40-4)(R)-Bicalutamide

注文番号:1645634

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

(R)-Bicalutamide 関連文献

-

Varun Kumar,Mahesh Rachamalla,Prajwal Nandekar,Gopal L. Khatik,Abhay T. Sangamwar,Kulbhushan Tikoo,Vipin A. Nair RSC Adv. 2014 4 37868

-

Philipp Stockmann,Marta Gozzi,Robert Kuhnert,Menyhárt B. Sárosi,Evamarie Hey-Hawkins Chem. Soc. Rev. 2019 48 3497

-

Kennosuke Itoh,Mukund P. Sibi Org. Biomol. Chem. 2018 16 5551

-

Jiaying He,Wenhao Mao,Jie Lin,Yongzhen Wu,Lingxin Chen,Pengtao Yang,Dingguo Song,Peixi Zhu,Weihui Zhong,Fei Ling Org. Chem. Front. 2023 10 3321

-

R. Elancheran,V. L. Maruthanila,M. Ramanathan,S. Kabilan,R. Devi,A. Kunnumakara,Jibon Kotoky Med. Chem. Commun. 2015 6 746

113299-40-4 ((R)-Bicalutamide) 関連製品

- 1159977-36-2(2-Fluoro-4-desfluoro Bicalutamide)

- 90357-06-5(Bicalutamide)

- 945419-64-7(Bicalutamide Sulfoxide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2039-76-1(3-Acetylphenanthrene)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:113299-40-4)(R)-比卡鲁胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:113299-40-4)(R)-Bicalutamide

清らかである:99%/99%/99%

はかる:10mg/50mg/100mg

価格 ($):206.0/728.0/1167.0